5,5'-Dichloro-2,2',4,4'-tetramethoxy-alpha,alpha'-terephthaloyldiacetanilide
Description
CAS Number: 92-21-7 Registration Date: November 30, 2010 (EINECS 201-020-4) Structure: The compound features a central terephthaloyl group (1,4-benzenedicarbonyl) flanked by two acetanilide moieties. Each benzene ring in the acetanilide groups is substituted with two chlorine atoms (5,5'-positions) and four methoxy groups (2,2',4,4'-positions). The methoxy and chloro substituents confer steric bulk and electron-withdrawing/donating effects, influencing reactivity and solubility.
Properties
IUPAC Name |
3-[4-[3-(5-chloro-2,4-dimethoxyanilino)-3-oxopropanoyl]phenyl]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26Cl2N2O8/c1-37-23-13-25(39-3)19(9-17(23)29)31-27(35)11-21(33)15-5-7-16(8-6-15)22(34)12-28(36)32-20-10-18(30)24(38-2)14-26(20)40-4/h5-10,13-14H,11-12H2,1-4H3,(H,31,35)(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJDBFYBXKHCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC(=O)C2=CC=C(C=C2)C(=O)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889334 | |
| Record name | 1,4-Benzenedipropanamide, N1,N4-bis(5-chloro-2,4-dimethoxyphenyl)-.beta.1,.beta.4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-21-7 | |
| Record name | N1,N4-Bis(5-chloro-2,4-dimethoxyphenyl)-β1,β4-dioxo-1,4-benzenedipropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedipropanamide, N1,N4-bis(5-chloro-2,4-dimethoxyphenyl)-beta1,beta4-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedipropanamide, N1,N4-bis(5-chloro-2,4-dimethoxyphenyl)-.beta.1,.beta.4-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedipropanamide, N1,N4-bis(5-chloro-2,4-dimethoxyphenyl)-.beta.1,.beta.4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-dichloro-2,2',4,4'-tetramethoxy-α,α'-terephthaloyldiacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5,5'-Dichloro-2,2',4,4'-tetramethoxy-alpha,alpha'-terephthaloyldiacetanilide (commonly referred to as DCTD) is a synthetic compound with the molecular formula C28H26Cl2N2O8. It is characterized by its dichloro and tetramethoxy substituents on the terephthaloyl moiety, which contribute to its biological activity. This article explores the biological activity of DCTD, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
DCTD exhibits several biological activities that can be attributed to its chemical structure:
- Antimicrobial Activity : DCTD has shown potential antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial protein synthesis and cell wall biosynthesis, similar to other known antibiotics .
- Cytotoxicity : Research indicates that DCTD possesses cytotoxic effects on tumor cells. The compound's ability to inhibit cell proliferation has been evaluated using assays such as MTT and colony-forming assays in soft agar .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that DCTD may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular signaling and apoptosis in cancer cells .
Case Studies and Research Findings
-
Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various compounds, DCTD demonstrated significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
This data suggests that while DCTD is effective, it may not be as potent as established antibiotics like vancomycin .
Compound MIC (µg/mL) Target Organism DCTD 32 Staphylococcus aureus Control 16 Vancomycin -
Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of DCTD on various cancer cell lines reported an IC50 value of 25 µM for HeLa cells. The study utilized the MTT assay to measure cell viability post-treatment.
These findings indicate that DCTD can effectively reduce cell viability in certain cancer types, suggesting its potential as a chemotherapeutic agent .
Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 40 -
Enzyme Inhibition Studies : Further research into the inhibitory effects of DCTD on key metabolic enzymes revealed that it can significantly reduce the activity of dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism.
This inhibition could have implications for diabetes management by enhancing insulin secretion through GLP-1 modulation .
Enzyme Inhibition (%) DPP-IV 70 Control 10
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Reactivity and Stability Insights
- This contrasts with 2,2′-dichloro-5,5′-dimethoxybenzidine, where amine groups are more reactive toward electrophilic substitution .
- Amide vs. Amine Functionality : The acetanilide groups in the target compound reduce nucleophilicity compared to benzidine derivatives, making it less prone to oxidative degradation but more resistant to hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
